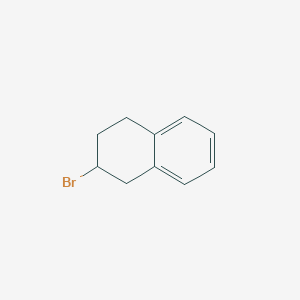
tert-Butyl 2-(aminooxy)acetate
Übersicht
Beschreibung
Tert-Butyl 2-(aminooxy)acetate is a chemical compound with the molecular formula C6H13NO3 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of tert-butyl esters, such as tert-Butyl 2-(aminooxy)acetate, can be achieved from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent .Molecular Structure Analysis
The tert-Butyl 2-(aminooxy)acetate molecule contains a total of 22 bonds. There are 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis
Tert-Butyl 2-(aminooxy)acetate can be involved in various chemical reactions. For instance, it can be used in the catalytic direct amidation reactions, which have been the focus of considerable recent research effort due to the widespread use of amide formation processes in pharmaceutical synthesis .Physical And Chemical Properties Analysis
Tert-Butyl 2-(aminooxy)acetate has a density of 1.0±0.1 g/cm3, a boiling point of 209.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 77.4±18.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of tert-butyl acetate
- Application Summary: Tert-butyl acetate is synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .
- Methods of Application: The dual-modified SBA-15 materials with Al ions inserting in the framework and -SO3H groups grafting on the pore wall were prepared via a co-condensation method .
- Results: The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate (TBAC) as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .
Solvent in the Production of Lacquers, Enamels, Inks, Adhesives, Thinners, Industrial Cleaners, and Coating Blends
- Application Summary: Tert-butyl acetate is used as a solvent in the production of various industrial products .
- Methods of Application: It is used directly as a solvent in the mentioned applications .
- Results: The use of tert-butyl acetate as a solvent has proven effective in these applications .
Dipeptide Synthesis
- Application Summary: Tert-butyl 2-(aminooxy)acetate is used in the synthesis of dipeptides .
- Methods of Application: Room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .
- Results: The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Synthesis of Nitrilotriacetic Acid End-Functionalized Polystyrene
- Application Summary: Tert-butyl 2-(aminooxy)acetate is used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-aminooxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGKTHZWIGRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512943 | |
| Record name | tert-Butyl (aminooxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(aminooxy)acetate | |
CAS RN |
56834-02-7 | |
| Record name | tert-Butyl (aminooxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
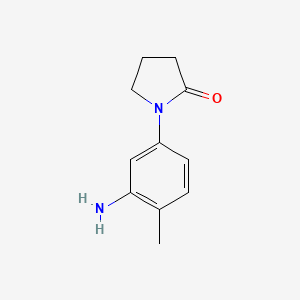
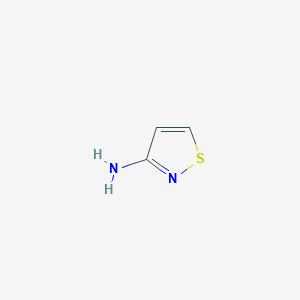
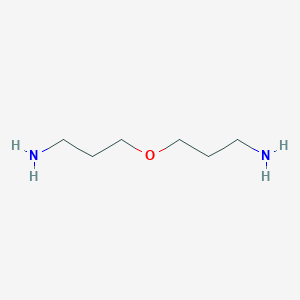
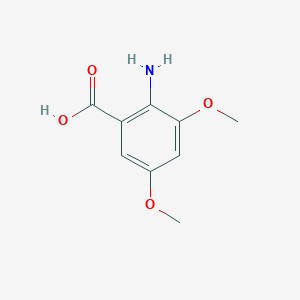
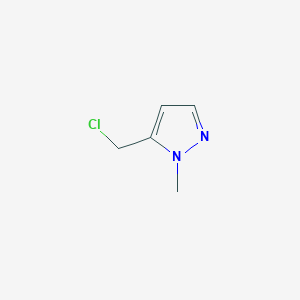
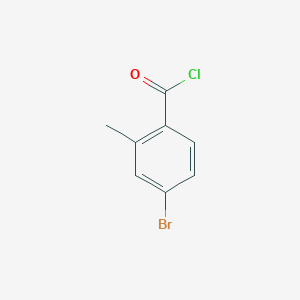
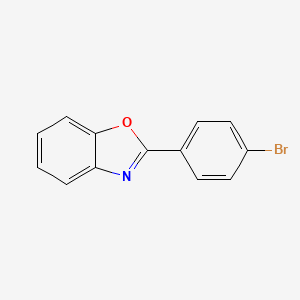
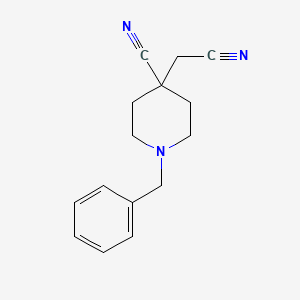
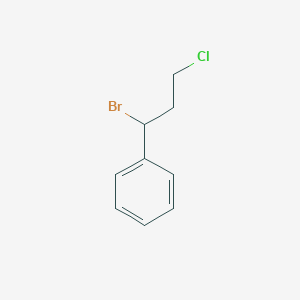
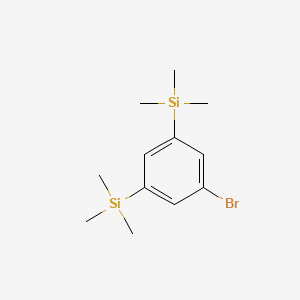
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)
